molecular formula C10H14N2O2 B14874832 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione

1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14874832
M. Wt: 194.23 g/mol
InChI Key: CEAXAGUDSBKSPI-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyclopentyl group and a methyl group attached to a pyrimidine ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of cyclopentanone with urea and methylamine under acidic or basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the pyrimidine ring.

Scientific Research Applications

1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives with different substituents, such as:

  • 1-cyclopentyl-3-ethylpyrimidine-2,4(1H,3H)-dione
  • 1-cyclopentyl-3-methylpyrimidine-2,4-dione
  • 1-cyclopentyl-3-methylpyrimidine-4(1H,3H)-dione

Uniqueness

The uniqueness of 1-cyclopentyl-3-methylpyrimidine-2,4(1H,3H)-dione lies in its specific substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-cyclopentyl-3-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O2/c1-11-9(13)6-7-12(10(11)14)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

CEAXAGUDSBKSPI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CCCC2

Origin of Product

United States

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